Sulfur, diimidodimethyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

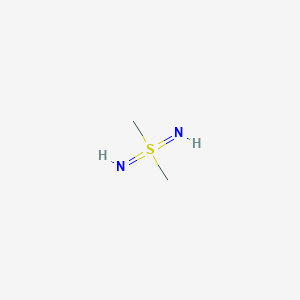

Sulfur, diimidodimethyl-, also known as Sulfur, diimidodimethyl-, is a useful research compound. Its molecular formula is C2H8N2S and its molecular weight is 92.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality Sulfur, diimidodimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfur, diimidodimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Stability

Recent advancements in synthetic methodologies have made it feasible to produce sulfondiimidamides with improved yields and functional group tolerance. A notable two-step synthesis method has been developed that utilizes hypervalent iodine-mediated amination. This approach allows for the preparation of over 40 different sulfondiimidamide derivatives, including those based on established pharmaceuticals like celecoxib and sildenafil .

Stability studies indicate that sulfondiimidamides require at least one electron-withdrawing N-substituent to maintain stability under various pH conditions. For instance, certain derivatives demonstrated excellent stability in DMSO/buffer solutions at pH levels of 1, 7, and 10, while others showed significant degradation .

Medicinal Chemistry

Sulfondiimidamides have shown promise as bioactive molecules due to their structural similarity to sulfonamides, which are widely used in pharmaceuticals. The ability to modify their chemical structure allows for the exploration of structure-activity relationships (SAR), crucial for optimizing drug efficacy and selectivity. For example, derivatives of sulfondiimidamides have been synthesized that exhibit enhanced metabolic stability and biological activity compared to traditional sulfonamide drugs .

Case Study: Celecoxib Derivative

- Synthesis : A sulfondiimidamide derivative of celecoxib was synthesized using a four-step route, significantly improving yield from previous methods.

- Outcome : The new derivative exhibited promising pharmacological properties, suggesting potential for further development as an anti-inflammatory agent .

Environmental Applications

The role of sulfur diimidodimethyl in biodesulfurization processes is another critical area of research. Dimethyl disulfide (DMDS), a related compound, has been studied for its effects on microbial communities involved in the biological removal of hydrogen sulfide from sour gas streams. DMDS was found to inhibit sulfate formation while promoting sulfur production under specific conditions. This indicates its potential utility in enhancing biodesulfurization efficiency .

Case Study: Biodesulfurization

- Setup : Laboratory-scale experiments assessed the impact of DMDS on microbial community composition.

- Findings : The addition of DMDS led to a significant increase in sulfur formation (96 mol%), demonstrating its potential as an additive in biodesulfurization processes .

Comparative Data Table

特性

CAS番号 |

13904-95-5 |

|---|---|

分子式 |

C2H8N2S |

分子量 |

92.17 g/mol |

IUPAC名 |

diimino(dimethyl)-λ6-sulfane |

InChI |

InChI=1S/C2H8N2S/c1-5(2,3)4/h3-4H,1-2H3 |

InChIキー |

YVEUHSWFOYPLLX-UHFFFAOYSA-N |

SMILES |

CS(=N)(=N)C |

正規SMILES |

CS(=N)(=N)C |

Key on ui other cas no. |

13904-95-5 |

同義語 |

(methylsulfonodiimidoyl)methane |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。